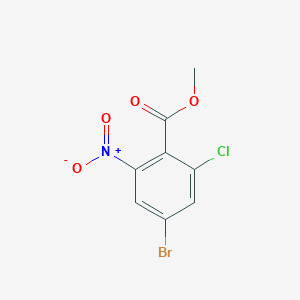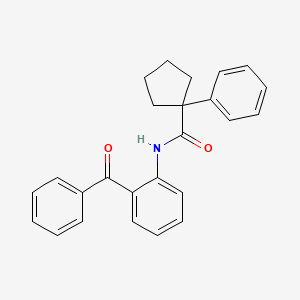![molecular formula C18H21NO3 B2446064 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide CAS No. 2097903-31-4](/img/structure/B2446064.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide, also known as CP-31398, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CP-31398 has been shown to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. In
Scientific Research Applications
Antibacterial Activity
Research has delved into the synthesis and evaluation of compounds structurally similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide, revealing significant antibacterial properties. A study synthesized a series of novel 1-N-substituted cyclized pyrazoline analogues incorporating the furan moiety, demonstrating promising antibacterial activity against a range of bacteria including Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus. These findings highlight the potential of furan-containing compounds in developing new antibacterial agents (Rani, Yusuf, & Khan, 2012).
Antiplasmodial Activity
Another facet of research on related compounds explores their antiplasmodial activity, targeting malaria parasites. A study within the Medicines for Malaria Venture project found that an N-acylated furazan-3-amine showed activity against different strains of Plasmodium falciparum. Derivatives of this compound demonstrated potent in vitro activities against blood stages of the parasite, unveiling structure-activity relationships crucial for antiplasmodial potency. This research suggests that modifying the acyl moiety of similar compounds could enhance their therapeutic potential against malaria (Hermann et al., 2021).
DNA Binding Affinity and Antiprotozoal Activity
Further studies have investigated the DNA binding affinity and antiprotozoal activity of furan derivatives. One such study examined furamidine and its analogues, noting their enhanced efficacy compared to pentamidine against pathogens like Pneumocystis carinii. The unique interaction of these compounds with DNA, particularly through direct hydrogen bond interactions with thymine bases, underpins their improved therapeutic profile. This suggests the promise of furan-based compounds in treating protozoal infections and possibly other diseases involving DNA interaction (Laughton et al., 1995).
Enzyme Inhibition for Cancer and Malaria Therapy
Research has also focused on the inhibition of specific enzymes by furan-containing compounds, with implications for cancer and malaria therapy. A study on non-symmetrical furan amidines showed potent inhibition of NQO2, an enzyme of interest for chemotherapy and malaria treatment. Although modifications to the furan ring and amidine group were explored to improve solubility and decrease basicity, the lead furan amidine remained the most active, highlighting the critical role of the furan moiety in enzyme inhibition (Alnabulsi et al., 2018).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as medicines in various disease areas .
Mode of Action
Furan derivatives have been reported to exhibit antibacterial activity . They have been used in the search for new drugs due to their remarkable therapeutic efficacy .
Biochemical Pathways
Furan-containing compounds have been reported to exhibit a wide range of advantageous biological and pharmacological properties .
Pharmacokinetics
The pharmacokinetics of furan derivatives can vary widely depending on their specific chemical structure .
Result of Action
Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties .
Action Environment
The action of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-16(12-19-18(21)15-4-1-2-5-15)13-7-9-14(10-8-13)17-6-3-11-22-17/h3,6-11,15-16,20H,1-2,4-5,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNJTRASCZITMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)
![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)
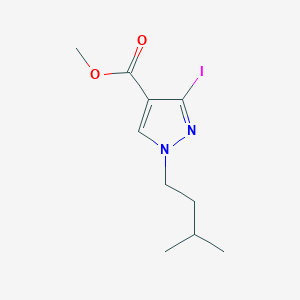
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)
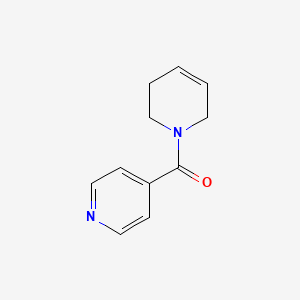
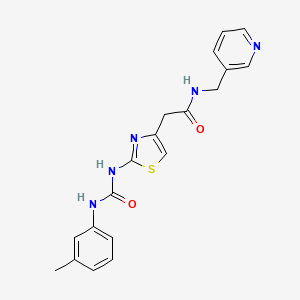
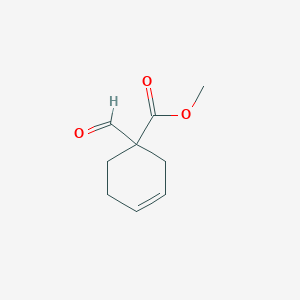
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)
